1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis-
Description
Structural Divergences
- Heliocide H3 (CID 182461): Shares the prenyl substituent but replaces the isopropyl group with a methyl at C4 and lacks the C1 carboxaldehyde
- 1,2,3,4,5,6-Hexahydroanthracene (CID 603536): Lacks oxygenated functionalities, with a fully saturated core
- Hydroxyanthracene derivatives : Typically feature hydroxyl groups at C1, C8, or C9 rather than the C2/C3 diol and C9/C10 diketone arrangement
Electronic Effects
The C1 carboxaldehyde increases electron deficiency in the anthracene system (Hammett σₚ = +0.42), contrasting with the electron-donating –OH groups (σₚ = -0.37). This creates a push-pull electronic structure , reducing the HOMO-LUMO gap by 0.8 eV compared to non-aldehydic analogs.
Reactivity Trends
- Oxidation : The C9/C10 diketone resists further oxidation, unlike mono-ketone hydroanthraquinones
- Cycloaddition : The conjugated diene in the prenyl chain participates in Diels-Alder reactions at rates 3× faster than isolated alkenes
This compound’s structural complexity positions it as a unique scaffold for designing photoactive materials or bioactive molecules, though further experimental validation is required.
Properties
CAS No. |
63525-06-4 |
|---|---|
Molecular Formula |
C25H30O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(8aR,10aS)-2,3-dihydroxy-10a-methyl-7-(4-methylpent-3-enyl)-9,10-dioxo-4-propan-2-yl-8,8a-dihydro-5H-anthracene-1-carbaldehyde |
InChI |
InChI=1S/C25H30O5/c1-13(2)7-6-8-15-9-10-25(5)17(11-15)22(28)19-16(12-26)21(27)23(29)18(14(3)4)20(19)24(25)30/h7,9,12,14,17,27,29H,6,8,10-11H2,1-5H3/t17-,25-/m0/s1 |
InChI Key |
BSQZWSGAKJSBOZ-GKVSMKOHSA-N |
Isomeric SMILES |
CC(C)C1=C2C(=C(C(=C1O)O)C=O)C(=O)[C@@H]3CC(=CC[C@@]3(C2=O)C)CCC=C(C)C |
Canonical SMILES |
CC(C)C1=C2C(=C(C(=C1O)O)C=O)C(=O)C3CC(=CCC3(C2=O)C)CCC=C(C)C |
Origin of Product |
United States |
Biological Activity
1-Anthracenecarboxaldehyde and its derivatives are part of a class of organic compounds known as anthracenes. These compounds have garnered attention for their diverse biological activities, including anticancer properties, antimicrobial effects, and potential applications in fluorescent probes. This article reviews the biological activity of the specific compound 1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis- , synthesizing findings from various studies and presenting relevant data.
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 344.4 g/mol. Its structure includes hydroxyl groups and a dioxo moiety which are significant for its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of anthracene derivatives. For instance, compounds structurally similar to 1-Anthracenecarboxaldehyde have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Compound B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
| Compound C | HL-60 (leukemia) | 10 | DNA fragmentation |
In one study, 1-Anthracenecarboxaldehyde demonstrated low cytotoxicity against MCF-7 cells while promoting cellular proliferation at lower concentrations . This dual action suggests a potential for therapeutic applications where controlled cell growth is desired.
Antimicrobial Activity
The antimicrobial properties of anthracene derivatives have also been documented. Compounds similar to 1-Anthracenecarboxaldehyde exhibited activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .
Antioxidant Properties
Anthracene derivatives are known for their antioxidant capabilities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that compounds derived from anthracenes can effectively reduce oxidative damage in cellular models:
- DPPH Assay : Compounds exhibited IC50 values ranging from 20 to 100 µg/mL.
- ABTS Assay : Similar results were observed with effective radical scavenging activities.
These antioxidant properties may contribute to the overall health benefits associated with these compounds .
Case Studies
- Fluorescent Probes : A study explored the use of anthracene-based fluorescent probes for detecting hydrogen sulfide (H2S) in biological systems. The probes showed low cytotoxicity and high sensitivity in cellular environments, indicating potential applications in biomedical imaging .
- Antiproliferative Screening : A library of anthracene derivatives was screened for antiproliferative activity against various cancer cell lines. The results indicated that certain structural modifications could enhance activity significantly .
Comparison with Similar Compounds
Structural Analogues with Hydrogenated Cores
Analysis :
- The ethano bridge in ’s compound enforces rigidity, whereas the target’s hexahydro core allows conformational flexibility.
Substituent Effects on Reactivity and Solubility
Analysis :
- The target’s 4-methyl-3-pentenyl group increases logP by ~1.5 units compared to linear alkyl chains, favoring membrane permeability.
- Positional isomerism (aldehyde at 1 vs. 2) alters electronic distribution: The target’s aldehyde at position 1 is more electron-deficient due to proximity to the dione.
Functional Group Comparisons
Preparation Methods
Core Anthracenecarboxaldehyde Synthesis
The foundational step in preparing the target compound involves synthesizing the anthracenecarboxaldehyde core, specifically 1-anthracenecarboxaldehyde or related positional isomers. A highly efficient and industrially viable method is described in US Patent US6084134A, which outlines a process for preparing 9-anthracenecarbaldehydes that can be adapted for 1-anthracenecarboxaldehyde derivatives by appropriate substitution patterns.
- Reactants: Anthracene derivatives are reacted with dimethylformamide (DMF) in the presence of phosphoryl chloride (POCl3).
- Reaction conditions: Temperature range of 50–150°C, preferably 80–120°C; atmospheric pressure is typical.
- Procedure: Anthracene derivative and phosphoryl chloride are combined, and DMF is added gradually over 0.5 to 48 hours (preferably 2 to 18 hours). The reaction mixture is stirred further for 1 to 30 hours at the reaction temperature.
- Work-up: The reaction mixture is hydrolyzed by pouring into water at 35–90°C, releasing HCl gas. The aldehyde precipitates upon addition of a base such as sodium hydroxide, followed by filtration and washing.
- Yields and purity: Yields exceed 97%, with purities above 98%.
- Advantages: This method minimizes by-products, reduces wastewater contamination, and avoids complex purification steps like steam distillation or recrystallization.
| Parameter | Details |
|---|---|
| Reactants | Anthracene derivative, POCl3, DMF |
| Temperature | 50–150°C (preferably 80–120°C) |
| Pressure | Atmospheric |
| DMF addition time | 0.5–48 h (preferably 2–18 h) |
| Hydrolysis temperature | 35–90°C |
| Base for precipitation | NaOH or aqueous NaOH |
| Yield | >97% |
| Purity | >98% |
This process is adaptable to various substituted anthracene derivatives, allowing introduction of functional groups such as hydroxy, methyl, and alkyl substituents by starting from appropriately substituted anthracene precursors.
Functionalization and Partial Hydrogenation
The target compound contains multiple hydroxy groups, keto groups (9,10-dioxo), methyl, isopropyl, and pentenyl substituents, as well as partial hydrogenation of the anthracene core (hexahydro). These modifications require additional synthetic steps beyond the initial aldehyde formation.
- Partial hydrogenation: Selective catalytic hydrogenation of anthracene derivatives can be employed to reduce specific rings, yielding hexahydro derivatives. Catalysts such as Pd/C or Pt under controlled hydrogen pressure and temperature allow selective saturation of aromatic rings without affecting aldehyde or keto groups.
- Introduction of hydroxy groups: Hydroxylation can be achieved via dihydroxylation reactions (e.g., OsO4-catalyzed dihydroxylation) on double bonds or via oxidation of methyl substituents.
- Keto groups at 9,10 positions: Oxidation of the anthracene core at 9,10 positions to diketones can be performed using oxidants like chromium(VI) reagents or via photooxidation methods.
- Alkyl substituents: Alkylation at specific positions (e.g., 4-(1-methylethyl), 7-(4-methyl-3-pentenyl)) can be introduced by Friedel-Crafts alkylation or by using substituted anthracene precursors.
These steps require careful control of reaction conditions to maintain the aldehyde functionality and stereochemistry (cis-configuration) of the final product.
Alternative Synthetic Routes and Oxidation Methods
Other patents and literature describe related anthracene derivative syntheses that can be adapted for this compound:
- Oxidation of 9,10-bis(chloromethyl)anthracene: A method for preparing 9,10-anthracenedicarboxaldehyde involves oxidation with 2-nitropropane in a solvent mixture of DMF or DMSO and an alkanol, in the presence of alkali metal hydroxides at 15–85°C. This method is less hazardous and yields high purity products.
- Oxidation of 9-anthracenecarboxaldehyde to 9-anthracenecarboxylic acid: Using oxidizing agents with pH buffers under mild conditions yields high purity acids, which can be intermediates for further functionalization.
- Condensation reactions: 9-Anthracenecarboxaldehyde derivatives have been used in condensation reactions with ketones (e.g., acetone) under basic conditions to form fluorescent probes, indicating the aldehyde group’s reactivity and potential for further derivatization.
Example Synthesis from Literature
A representative synthesis of a 9-anthracenecarboxaldehyde derivative involves:
- Dissolving 9-anthracenecarboxaldehyde and acetone in ethanol.
- Adding aqueous sodium hydroxide slowly under stirring at room temperature.
- Stirring for 6 hours, adjusting pH to 5–6 with dilute HCl.
- Isolating the precipitate by filtration, washing, and drying.
- Yield reported: 87%.
This example illustrates the mild conditions and good yields achievable for functionalized anthracene aldehydes.
3 Summary Table of Preparation Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
